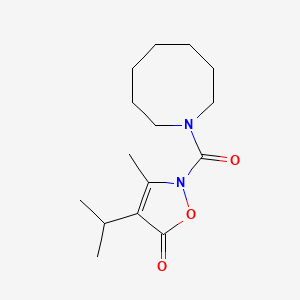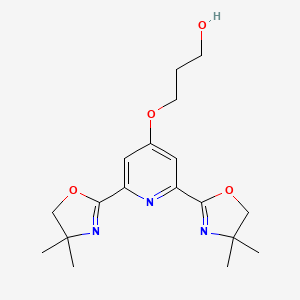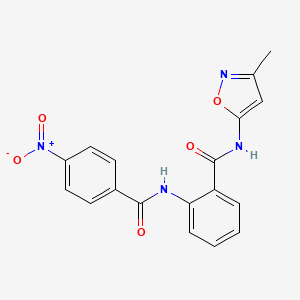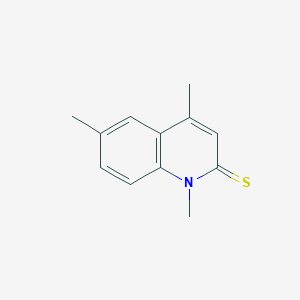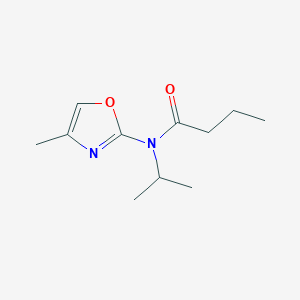![molecular formula C12H13ClN2O3S B12883707 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 89102-57-8](/img/structure/B12883707.png)
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a chloromethyl group, and a sulfonamide group
Méthodes De Préparation
The synthesis of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of an α-haloketone with an amide can yield the oxazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, such as the Blanc reaction, which involves the reaction of formaldehyde and hydrochloric acid with an aromatic compound.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding sulfonyl chloride with a dimethylamine.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, potentially converting the chloromethyl group to a carboxyl group. Reduction reactions can also modify the functional groups present.
Cyclization and Ring-Opening Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures or undergo ring-opening reactions under specific conditions .
Applications De Recherche Scientifique
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or anticancer agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.
Materials Science: The compound’s functional groups can be utilized in the design and synthesis of novel materials with specific properties, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and sulfonamide group are known to interact with biological macromolecules, potentially disrupting key biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide include:
Linezolid: An oxazolidinone antibacterial agent with a similar oxazole ring structure.
Tedizolid: Another oxazolidinone with enhanced antibacterial activity.
Contezoid: A newer oxazolidinone derivative with potential clinical applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the chloromethyl and sulfonamide groups in this compound may confer unique properties and applications .
Propriétés
Numéro CAS |
89102-57-8 |
|---|---|
Formule moléculaire |
C12H13ClN2O3S |
Poids moléculaire |
300.76 g/mol |
Nom IUPAC |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H13ClN2O3S/c1-15(2)19(16,17)10-5-3-9(4-6-10)11-8-14-12(7-13)18-11/h3-6,8H,7H2,1-2H3 |
Clé InChI |
PSCFHSPHSPPZAP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


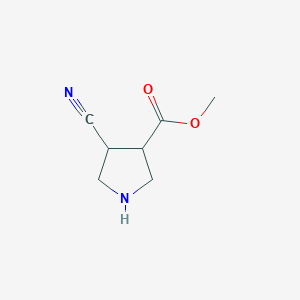

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

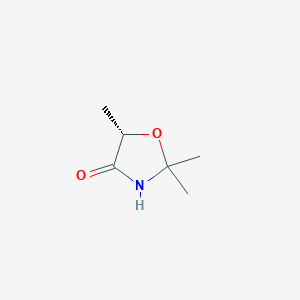
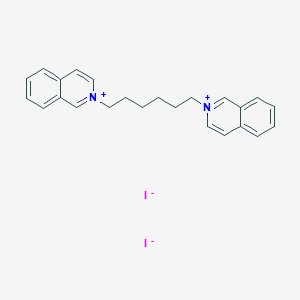
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
